molecular formula C10H10O5 B15375840 5,5'-Oxybis(3-methylfuran-2(5H)-one) CAS No. 78646-58-9

5,5'-Oxybis(3-methylfuran-2(5H)-one)

Cat. No.: B15375840
CAS No.: 78646-58-9
M. Wt: 210.18 g/mol
InChI Key: HAANDWGRDXLPIM-UHFFFAOYSA-N
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Description

5,5'-Oxybis(3-methylfuran-2(5H)-one) is a bis-furanone derivative featuring two 3-methylfuran-2(5H)-one units linked via an oxygen atom. The compound’s reactivity is likely influenced by its lactone rings and methyl substituents, which may enhance stability compared to aldehyde-containing analogs .

Properties

CAS No.

78646-58-9

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-2H-furan-5-one

InChI

InChI=1S/C10H10O5/c1-5-3-7(14-9(5)11)13-8-4-6(2)10(12)15-8/h3-4,7-8H,1-2H3

InChI Key

HAANDWGRDXLPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)OC2C=C(C(=O)O2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5,5'-Oxybis(3-methylfuran-2(5H)-one) and its analogs:

Compound Name Structural Features Molecular Formula Key Properties References
5,5'-Oxybis(3-methylfuran-2(5H)-one) (Target Compound) Two 3-methylfuran-2(5H)-one units linked via an oxygen bridge. C₁₀H₁₂O₅ Hypothesized stability due to lactone rings; potential for hydrogen bonding. Inferred
5,5’-(Oxybis(methylene))bis-2-furancarboxaldehyde Bis-furan aldehyde with methylene-oxy bridge; aldehyde groups enhance electrophilicity. C₁₂H₁₀O₆ Used in flavoring agents; detected in plant extracts (e.g., Bouea macrophylla).
5,5'-Oxybis(3,4-dichloro-2(5H)-furanone) Chlorinated furanone with dual Cl substituents. C₈H₂Cl₄O₅ High reactivity; used as a chlorinating agent or pesticide intermediate.
5,5′-(1,3-Phenylenbis(oxy))bis(3-methylfuran-2(5H)-one) Phenylene-linked bis-furanone; aromatic bridge enhances conjugation. C₁₆H₁₄O₆ Potential electronic applications due to extended π-system.
5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one Monomeric furanone with ethyl and hydroxyhexenyl substituents. C₁₄H₂₀O₃ Isolated via Grignard reactions; moderate yield (52%).

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